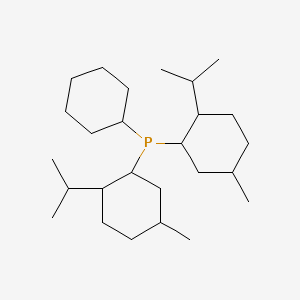
Cyclohexyl-bis(5-methyl-2-propan-2-ylcyclohexyl)phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexyl-bis(5-methyl-2-propan-2-ylcyclohexyl)phosphane is a tertiary phosphine compound characterized by its unique structure, which includes cyclohexyl and methyl groups attached to a phosphane core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tertiary phosphines, such as cyclohexyl-bis(5-methyl-2-propan-2-ylcyclohexyl)phosphane, typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the interaction of Grignard reagents with chlorophosphines . This approach is widely used due to its versatility and efficiency in producing various phosphine compounds.
Industrial Production Methods: Industrial production of tertiary phosphines often employs similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The scalability of these methods makes them suitable for large-scale production required in industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions: Cyclohexyl-bis(5-methyl-2-propan-2-ylcyclohexyl)phosphane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert phosphine oxides back to phosphines.
Substitution: The compound can participate in substitution reactions, where the phosphine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenated compounds and organometallic reagents are typical reactants in substitution reactions.
Major Products: The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphine derivatives.
Wissenschaftliche Forschungsanwendungen
Cyclohexyl-bis(5-methyl-2-propan-2-ylcyclohexyl)phosphane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in organometallic chemistry, facilitating various catalytic processes.
Biology: The compound can be employed in the synthesis of biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Wirkmechanismus
The mechanism by which cyclohexyl-bis(5-methyl-2-propan-2-ylcyclohexyl)phosphane exerts its effects involves its role as a ligand. The compound can coordinate with metal centers, forming stable complexes that facilitate various catalytic reactions. The molecular targets and pathways involved depend on the specific application and the metal center with which the phosphine interacts.
Vergleich Mit ähnlichen Verbindungen
Tricyclohexylphosphine: Another tertiary phosphine with a similar structure but different steric and electronic properties.
Bis(5-methyl-2-propan-2-ylcyclohexyl)phosphane: A related compound with slight variations in its substituents.
Uniqueness: Cyclohexyl-bis(5-methyl-2-propan-2-ylcyclohexyl)phosphane is unique due to its specific combination of cyclohexyl and methyl groups, which impart distinct steric and electronic properties. These properties make it particularly effective as a ligand in certain catalytic processes, distinguishing it from other tertiary phosphines.
Eigenschaften
CAS-Nummer |
61142-16-3 |
|---|---|
Molekularformel |
C26H49P |
Molekulargewicht |
392.6 g/mol |
IUPAC-Name |
cyclohexyl-bis(5-methyl-2-propan-2-ylcyclohexyl)phosphane |
InChI |
InChI=1S/C26H49P/c1-18(2)23-14-12-20(5)16-25(23)27(22-10-8-7-9-11-22)26-17-21(6)13-15-24(26)19(3)4/h18-26H,7-17H2,1-6H3 |
InChI-Schlüssel |
SRHZDDMFIXKHGY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(C(C1)P(C2CCCCC2)C3CC(CCC3C(C)C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


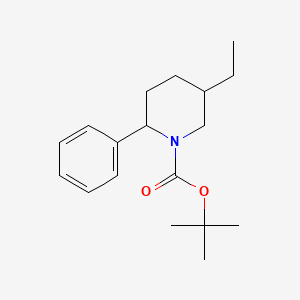
![6-(3-Nitrobenzyl)-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13932301.png)
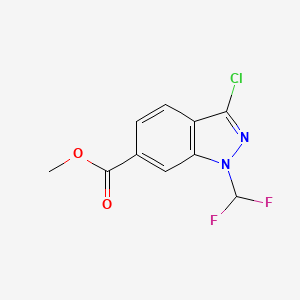
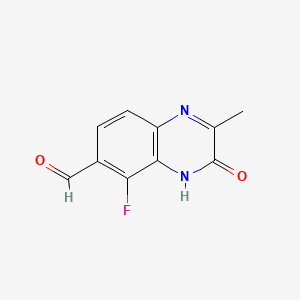
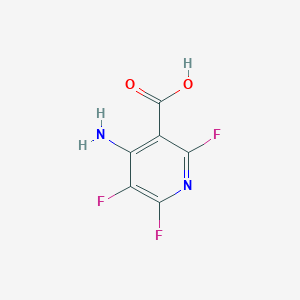



![Tert-butyl 4-[(4-bromo-2-fluorophenoxy)methyl]piperidine-1-carboxylate](/img/structure/B13932338.png)
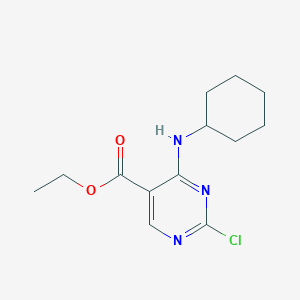
![6-Bromo-8-fluoro-2,2-dimethyl-2,3-dihydroimidazo[1,2-a]pyridine](/img/structure/B13932350.png)



